

# Spectroscopic Analysis of Isononyl Isononanoate (TEGOSOFT® 189): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	TEGOSOFT 189	
Cat. No.:	B1169835	Get Quote

Disclaimer: The specific product "TEGOSOFT® 189" is not consistently linked to a single chemical entity in publicly available technical literature. This guide will focus on the detailed spectroscopic analysis of Isononyl Isononanoate, a common component in the TEGOSOFT® product line, and is intended to be representative of the analytical techniques used for such cosmetic esters.

This in-depth technical guide provides a comprehensive overview of the spectroscopic analysis of Isononyl Isononanoate (3,5,5-trimethylhexyl 3,5,5-trimethylhexanoate), a widely used emollient in the cosmetics and pharmaceutical industries. This document is intended for researchers, scientists, and drug development professionals, offering detailed methodologies for Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), along with expected data presented in a clear, tabular format.

# **Chemical Structure and Properties**

Isononyl Isononanoate is the ester formed from isononyl alcohol and isononanoic acid. Its highly branched structure contributes to its desirable sensory properties, such as a light, non-greasy feel.

Chemical Name: 3,5,5-trimethylhexyl 3,5,5-trimethylhexanoate[1]

CAS Number: 59219-71-5[1]



• Molecular Formula: C18H36O2

• Molecular Weight: 284.48 g/mol

# **Spectroscopic Data Summary**

The following tables summarize the expected quantitative data from the spectroscopic analysis of Isononyl Isononanoate.

Table 1: Predicted <sup>1</sup>H NMR Spectroscopic Data

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~ 4.0 - 4.2	t	2H	-CH <sub>2</sub> -O-C=O
~ 2.1 - 2.3	m	2H	-CH <sub>2</sub> -C=O
~ 1.8 - 2.0	m	1H	-CH(CH₃)-
~ 1.5 - 1.7	m	1H	-CH(CH₃)-
~ 1.1 - 1.4	m	4H	-CH <sub>2</sub> -CH(CH <sub>3</sub> )- & - CH <sub>2</sub> -C(CH <sub>3</sub> ) <sub>3</sub>
~ 0.8 - 1.0	m	24H	-CH₃ (overlapping signals)

Table 2: Predicted <sup>13</sup>C NMR Spectroscopic Data



Chemical Shift (ppm)	Assignment
~ 173 - 175	C=O (Ester)
~ 65 - 70	-CH <sub>2</sub> -O-C=O
~ 45 - 55	-CH <sub>2</sub> -C=O
~ 35 - 45	-C(CH <sub>3</sub> ) <sub>3</sub>
~ 30 - 35	-CH(CH₃)-
~ 25 - 30	-CH <sub>2</sub> -
~ 20 - 25	-CH₃

**Table 3: Key IR Absorption Bands** 

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
~ 2850 - 3000	Strong	C-H stretch (alkane)
~ 1735 - 1750	Strong	C=O stretch (ester)[2]
~ 1150 - 1250	Strong	C-O stretch (ester)[2]

**Table 4: Expected Mass Spectrometry Fragments** 

m/z	Interpretation
284.27	Molecular Ion [M]+
157.12	[CH <sub>3</sub> C(CH <sub>3</sub> ) <sub>2</sub> CH <sub>2</sub> CH(CH <sub>3</sub> )CH <sub>2</sub> CO] <sup>+</sup> (Acylium ion)
143.14	[CH3C(CH3)2CH2CH(CH3)CH2]+ (Alkyl fragment)
129.13	[CH <sub>3</sub> C(CH <sub>3</sub> ) <sub>2</sub> CH <sub>2</sub> CH(CH <sub>3</sub> )CH <sub>2</sub> O] <sup>+</sup>

## **Experimental Protocols**

Detailed methodologies for the key spectroscopic techniques are provided below.



## **Nuclear Magnetic Resonance (NMR) Spectroscopy**

Objective: To determine the proton (¹H) and carbon (¹³C) chemical environments in the molecule, confirming its structure.

#### Methodology:

- Sample Preparation: Dissolve approximately 10-20 mg of Isononyl Isononanoate in 0.5-0.7 mL of deuterated chloroform (CDCl<sub>3</sub>). The solvent should be of high purity to avoid extraneous signals.
- Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
- ¹H NMR Acquisition:
  - Acquire the spectrum at room temperature.
  - Use a standard pulse sequence (e.g., zg30).
  - Set the spectral width to cover the range of -2 to 12 ppm.
  - Acquire a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.
  - Reference the spectrum to the residual solvent peak of CDCl₃ at 7.26 ppm.
- <sup>13</sup>C NMR Acquisition:
  - Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30).
  - Set the spectral width to cover the range of 0 to 200 ppm.
  - Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of <sup>13</sup>C.
  - Reference the spectrum to the CDCl₃ solvent peak at 77.16 ppm.
- Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and peak integration (for ¹H NMR).



### Infrared (IR) Spectroscopy

Objective: To identify the key functional groups present in the molecule, particularly the ester carbonyl group.

#### Methodology:

- Sample Preparation: As Isononyl Isononanoate is a liquid, it can be analyzed neat. Place a single drop of the sample between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to form a thin film.
- Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
- Acquisition:
  - Record a background spectrum of the empty sample compartment.
  - Place the prepared sample in the spectrometer's sample holder.
  - Acquire the sample spectrum over the range of 4000 to 400 cm<sup>-1</sup>.
  - Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.
- Data Processing: The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum. Identify the characteristic absorption bands and their corresponding functional groups.

## **Mass Spectrometry (MS)**

Objective: To determine the molecular weight of the compound and analyze its fragmentation pattern to support structural elucidation.

#### Methodology:

Sample Preparation: Prepare a dilute solution of Isononyl Isononanoate (approximately 1 mg/mL) in a volatile organic solvent such as methanol or acetonitrile.

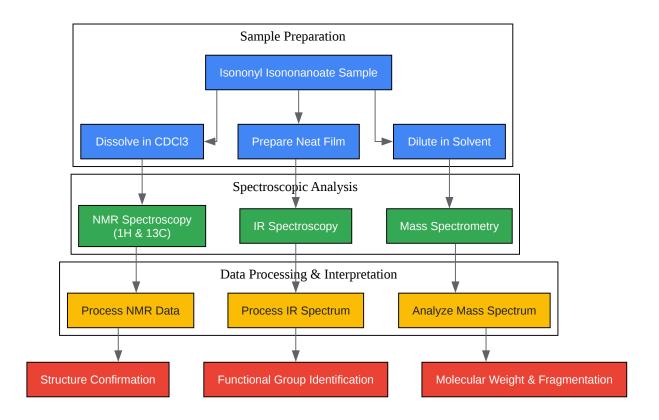


- Instrumentation: A mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Ionization (EI), can be used.
- Acquisition:
  - Introduce the sample into the mass spectrometer. For ESI, this is typically done via direct infusion or through a liquid chromatography (LC) system. For EI, a direct insertion probe may be used.
  - Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).
  - In ESI, the molecule will likely be observed as a protonated or sodiated adduct ([M+H]+ or [M+Na]+). In EI, the molecular ion [M]+ and various fragment ions will be observed.
- Data Analysis: Identify the molecular ion peak to confirm the molecular weight. Analyze the major fragment ions to deduce the structure of the molecule. The fragmentation pattern of esters often involves cleavage at the C-O and C-C bonds adjacent to the carbonyl group.[3]

## **Workflow and Logical Relationships**

The following diagrams illustrate the overall workflow for the spectroscopic analysis of Isononyl Isononanoate.

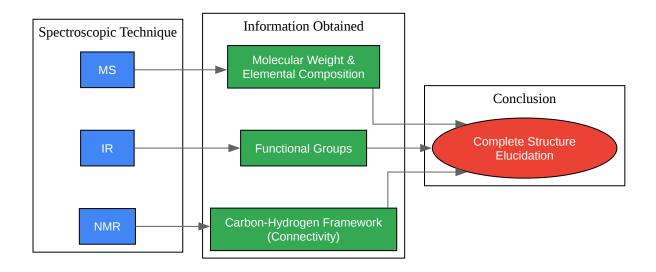




Click to download full resolution via product page

Caption: Workflow for the Spectroscopic Analysis of Isononyl Isononanoate.





Click to download full resolution via product page

Caption: Logical Relationship of Spectroscopic Techniques for Structural Elucidation.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. Visualizer loader [nmrdb.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. PROSPRE [prospre.ca]
- To cite this document: BenchChem. [Spectroscopic Analysis of Isononyl Isononanoate (TEGOSOFT® 189): A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1169835#spectroscopic-analysis-of-tegosoft-189-nmr-ir-mass-spec]



#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com